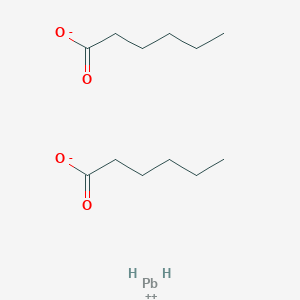
Lead dihexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lead dihexanoate typically involves the reaction of lead(II) acetate with hexanoic acid in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{Pb(CH}_3\text{COO)}_2 + 2 \text{C}6\text{H}{11}\text{COOH} \rightarrow \text{Pb(C}6\text{H}{11}\text{COO)}_2 + 2 \text{CH}_3\text{COOH} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Lead dihexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead(IV) compounds.
Reduction: It can be reduced to lead(0) or other lower oxidation states.
Substitution: The hexanoate ligands can be substituted with other carboxylates or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead(IV) oxide (PbO2), while reduction may produce elemental lead (Pb).
Applications De Recherche Scientifique
Lead dihexanoate has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of lead-based materials and catalysts.
Biology: The compound is studied for its potential biological effects and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of lead-based coatings, lubricants, and other industrial products.
Mécanisme D'action
The mechanism of action of Lead dihexanoate involves its interaction with molecular targets and pathways. The lead ion can coordinate with various ligands and participate in redox reactions. The hexanoate ligands may influence the solubility and reactivity of the compound. The dihydride groups can act as reducing agents, facilitating electron transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lead(II) acetate: A common lead carboxylate with acetate ligands.
Lead(II) propionate: Similar to Lead dihexanoate but with propionate ligands.
Lead(II) butyrate: Another lead carboxylate with butyrate ligands.
Uniqueness
This compound is unique due to its specific combination of hexanoate and dihydride ligands
Propriétés
Numéro CAS |
15773-53-2 |
|---|---|
Formule moléculaire |
C12H22O4Pb |
Poids moléculaire |
437.50068 |
Nom IUPAC |
hexanoate;lead(2+) dihydride |
InChI |
InChI=1S/2C6H12O2.Pb.2H/c2*1-2-3-4-5-6(7)8;;;/h2*2-5H2,1H3,(H,7,8);;;/q;;+2;;/p-2 |
Clé InChI |
CGSAAYNFWHCUGW-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
SMILES canonique |
CCCCCC(=O)[O-].CCCCCC(=O)[O-].[PbH2+2] |
| 15773-53-2 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




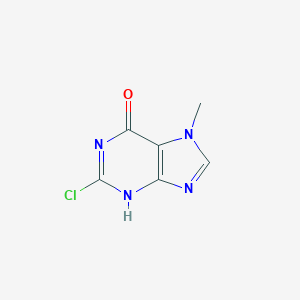
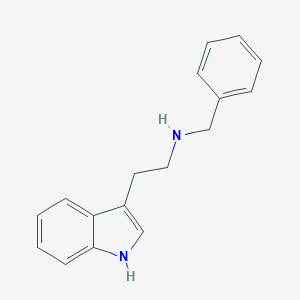
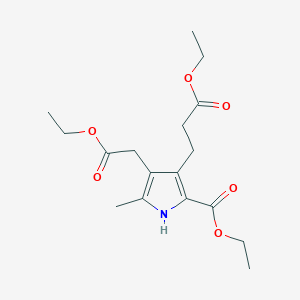
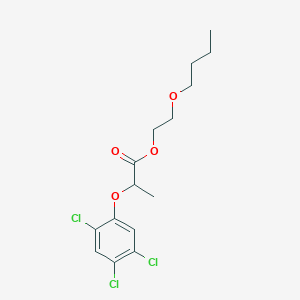
![(9S,10S)-7,8,9,10-tetrahydrobenzo[a]pyrene-9,10-diol](/img/structure/B107996.png)
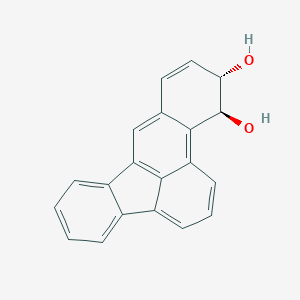
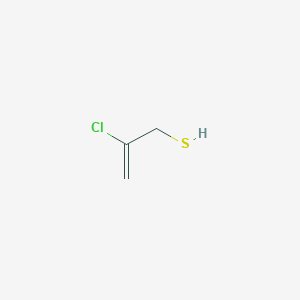
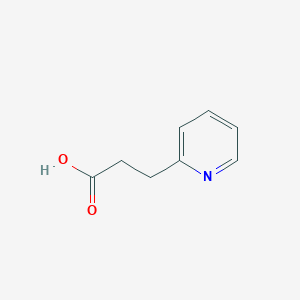
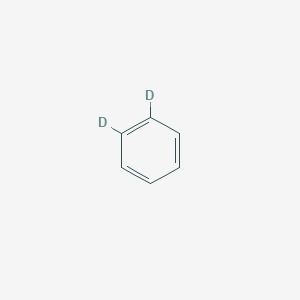
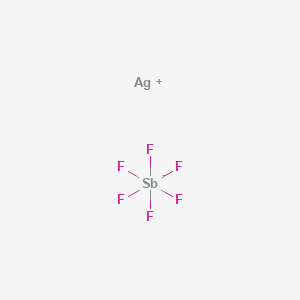

![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
